molecular formula C11H15NO B3419400 (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine CAS No. 1428234-20-1

(3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine

Cat. No.: B3419400
CAS No.: 1428234-20-1
M. Wt: 177.24 g/mol
InChI Key: GTICDLPBHJLWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine (CAS 1428234-20-1) is a bicyclic amine building block with a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol . Its structure features a 3,4-dihydro-1H-2-benzopyran (isochroman) ring system fused to a methylamine group, represented by the canonical SMILES: CNCC1CC2=CC=CC=C2CO1 . This compound serves as a key synthetic intermediate in medicinal chemistry for the development of novel pharmacologically active molecules. Structurally related 3-aminomethyl dihydrobenzopyran derivatives have demonstrated significant affinity for key neurotransmitter receptors in scientific research, including serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors . This receptor interaction profile suggests its value in neuroscience research, particularly for investigating new ligands that target neurological and psychiatric conditions . The compound is offered for in-vitro research applications. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dihydro-1H-isochromen-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-7-11-6-9-4-2-3-5-10(9)8-13-11/h2-5,11-12H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTICDLPBHJLWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC2=CC=CC=C2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428234-20-1
Record name [(3,4-dihydro-1H-2-benzopyran-3-yl)methyl](methyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzopyran derivatives .

Scientific Research Applications

(3,4-Dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzopyran ring system may also interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural Analogues: Benzopyran and Benzothiopyran Derivatives

Several structurally related compounds share the benzopyran or benzothiopyran core but differ in substituents and functional groups:

Compound Name Molecular Formula Key Features Applications/Notes Reference
(3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine C₁₁H₁₅NO Isochroman ring + methylamine group; predicted CCS data available No reported applications
N-[4-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]butyl]-3,4-dihydro-5-methoxy-2H-1-benzopyran-3-amine C₂₃H₂₉NO₃S Benzothiopyran + benzopyran hybrid; methoxy and butyloxy substituents Unknown; complex structure
N-[3-(2-methylpiperidin-1-yl)propyl]-3,4-dihydro-2H-1-benzothiopyran-4-amine C₁₈H₂₈N₂S Benzothiopyran + piperidine-propylamine chain No reported data

Key Differences :

  • Substituent Complexity : The target compound has a simpler methylamine side chain compared to hybrid benzothiopyran derivatives (e.g., butyloxy or piperidine-propyl groups in ).
  • Aromaticity vs.
Functional Amines: Methylamine and Methyl Diethanol Amine (MDEA)

Simpler amines and industrial analogues highlight differences in reactivity and applications:

Compound Molecular Formula Key Features Applications Reference
Methylamine CH₃NH₂ Primary amine; high volatility and pungent odor Pharmaceuticals, agrochemicals
Dimethylamine (CH₃)₂NH Secondary amine; higher basicity than methylamine Surfactants, herbicides
Methyl Diethanol Amine (MDEA) C₅H₁₃NO₂ Tertiary amine; low corrosivity, high CO₂ adsorption capacity CO₂ capture in industrial processes
Target Compound C₁₁H₁₅NO Primary amine with aromatic scaffold; limited reactivity data Unknown (potential pharmaceutical use)

Key Differences :

  • However, MDEA’s ethanol groups enhance CO₂ adsorption via carbamate formation .
  • Industrial Relevance : MDEA achieves 2.63 mmol CO₂/g adsorption capacity due to amine-CO₂ chemical interactions , whereas the target compound’s aromatic scaffold may favor binding to biological targets (e.g., receptors or enzymes).
Physicochemical and Functional Comparison
Property Target Compound MDEA Methylamine
Molecular Weight 177.24 g/mol 119.16 g/mol 31.06 g/mol
Amine Type Primary Tertiary Primary
Aromatic System Yes (benzopyran) No No
CO₂ Adsorption Capacity N/A 2.63 mmol/g N/A
Solubility Likely low (aromatic scaffold) High (polar ethanol groups High (small, polar molecule)

Insights :

  • The benzopyran ring in the target compound may reduce solubility in polar solvents compared to MDEA or methylamine.
  • MDEA’s CO₂ adsorption mechanism relies on amine-carbamate chemistry, while the target compound’s primary amine could theoretically participate in similar reactions, albeit with unstudied efficiency .

Biological Activity

(3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine, also known as 1-(3,4-dihydro-1H-isochromen-3-yl)-N-methylmethanamine, is a compound with a unique structural configuration that has drawn attention in pharmacological research. This article explores its biological activity, including receptor binding affinities, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's molecular formula is C11H15NOC_{11}H_{15}NO with a specific SMILES representation of CNCC1CC2=CC=CC=C2CO1. Its 2D structure can be visualized to understand its interactions at the molecular level.

Receptor Binding Affinity

Research indicates that derivatives of benzopyran compounds often exhibit significant interactions with various neurotransmitter receptors. For instance, related compounds have shown high affinity for serotonin (5-HT) receptors and dopamine (D2) receptors. Specifically, substituted 3-amino and 3-aminomethyl derivatives have demonstrated potent binding at the 5-HT1A and D2 receptor sites, suggesting potential applications in treating psychiatric disorders .

Compound Receptor Type Binding Affinity
Compound 1g5-HT1AHigh
Compound 1dMixed 5-HT1A/5-HT2AModerate
Compound 1f5-HT2APotent

Pharmacological Implications

The biological activity of this compound may extend to its potential as a therapeutic agent. The structural similarity to other known psychoactive compounds suggests it could be explored for its effects on mood regulation and anxiety reduction. Compounds within this family have been noted for their neuroprotective properties, which could be beneficial in neurodegenerative conditions.

Study on Related Compounds

A study focused on the synthesis and pharmacological activities of pyrazole derivatives highlighted the importance of structural modifications in enhancing receptor selectivity and potency. Although specific data on this compound is limited, it is reasonable to extrapolate that similar modifications could yield compounds with desirable biological activities .

Clinical Relevance

While direct clinical studies specifically targeting this compound are scarce, the implications from related compounds suggest potential utility in treating conditions like depression and anxiety disorders. The exploration of such compounds could lead to novel therapeutic options with fewer side effects compared to traditional treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine
Reactant of Route 2
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(3,4-dihydro-1H-2-benzopyran-3-ylmethyl)(methyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.